

Spectroscopic Analysis of 2-Bromo-1-Tetralone: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-1-tetralone

Cat. No.: B083307

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This guide provides a comprehensive overview of the spectroscopic data for **2-bromo-1-tetralone**, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-bromo-1-tetralone**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.08	d	7.84	Ar-H (peri to C=O)
7.58 - 7.54	m	Ar-H	
7.36 - 7.27	m	Ar-H (2 protons)	
4.73	t	4.42	CH-Br
3.34 - 3.27	m	CH ₂	
2.92	dt	4.42, 17.09	CH ₂
2.56 - 2.42	m	CH ₂	

Solvent: CDCl₃, Frequency: 400 MHz[[1](#)]

Table 2: ¹³C NMR Spectroscopic Data

While specific experimental ¹³C NMR data for **2-bromo-1-tetralone** is not readily available in the provided search results, the expected chemical shifts can be predicted based on the functional groups present in the molecule.

Chemical Shift (δ) ppm	Assignment
~190	C=O (Carbonyl)
125 - 145	Aromatic Carbons
~50	CH-Br
20 - 40	Aliphatic CH ₂

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
~3070	Aromatic C-H Stretch
~2940	Aliphatic C-H Stretch
~1688	C=O Stretch (Aryl Ketone)
~1600, ~1450	Aromatic C=C Stretch
500 - 700	C-Br Stretch

Note: The IR data is based on typical values for the functional groups present.

Table 4: UV-Visible Spectroscopic Data

λ _{max} (nm)	Molar Absorptivity (ε)	Solvent	Assignment
~245	~10,000	Ethanol	π → π* transition (aromatic system)
~285	~1,500	Ethanol	π → π* transition (aromatic system)
~320	~100	Ethanol	n → π* transition (carbonyl group)

Note: The UV-Vis data is based on typical values for α,β-unsaturated ketones and aromatic compounds.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **2-bromo-1-tetralone** are outlined below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[\[2\]](#) [\[3\]](#)

- Sample Preparation: A sample of 5-10 mg of **2-bromo-1-tetralone** is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3).^[2] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).^[4] The solution is then filtered into an NMR tube.
- Data Acquisition: The ^1H NMR spectrum is recorded on a spectrometer, for instance, a 400 MHz instrument.^[1] For ^{13}C NMR, a higher concentration or a greater number of scans may be required due to the low natural abundance of the ^{13}C isotope.^[5] Broadband proton decoupling is typically used to simplify the ^{13}C spectrum, resulting in single lines for each unique carbon atom.^[5]

2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.^{[6][7]}

- Sample Preparation (Thin Solid Film): A small amount of solid **2-bromo-1-tetralone** (around 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.^[8] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).^[8] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.^[8]
- Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer.^[8] The IR spectrum is then recorded, typically in the range of 4000-400 cm^{-1} . If the signal is too weak, another drop of the solution can be added to the plate and the solvent evaporated before re-running the spectrum.^[8]

2.3 Ultraviolet-Visible (UV-Vis) Spectroscopy

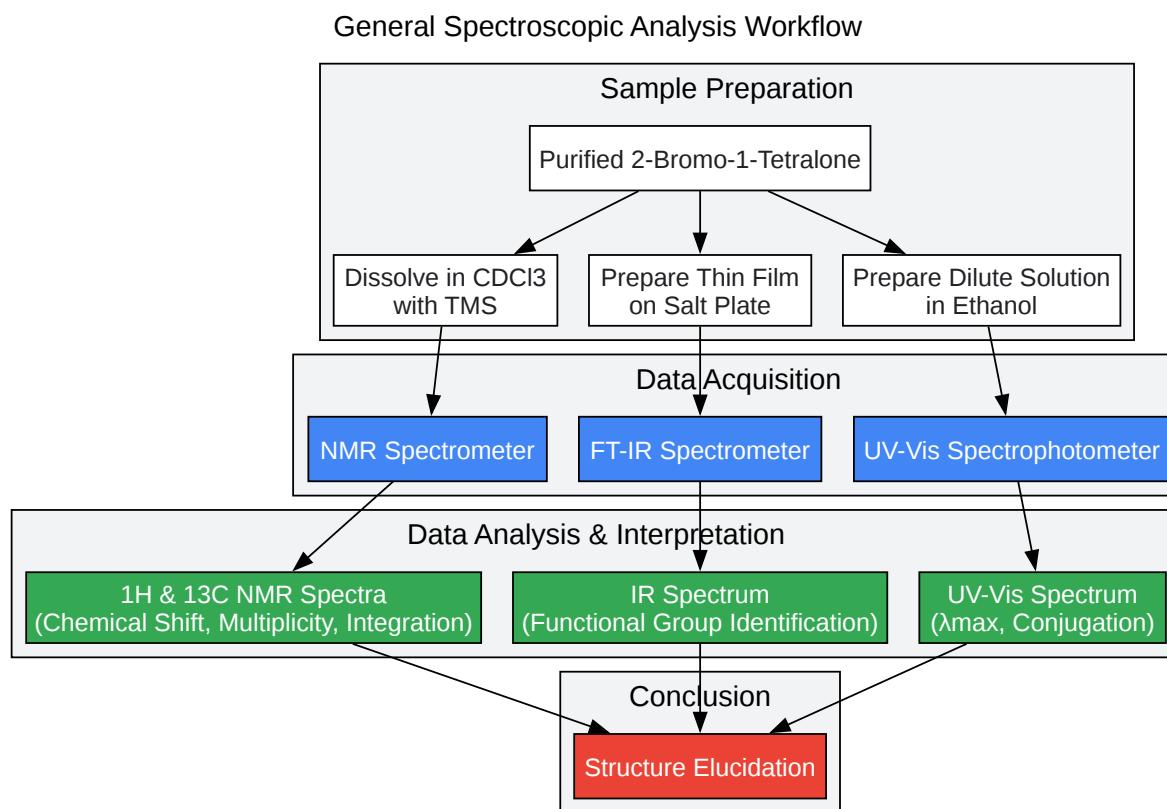
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.^[3]

- Sample Preparation: A dilute solution of **2-bromo-1-tetralone** is prepared using a UV-transparent solvent, such as ethanol or hexane. The concentration is adjusted to ensure the absorbance falls within the optimal range of the instrument (typically 0.1 to 1 absorbance units). A blank sample containing only the solvent is used as a reference.
- Data Acquisition: The sample is placed in a quartz cuvette and inserted into a UV-Vis spectrophotometer.^[9] The absorbance is measured over a range of wavelengths, typically

from 200 to 400 nm, to obtain the UV spectrum.[3][9] The wavelengths of maximum absorbance (λ_{max}) are then identified.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-bromo-1-tetralone**.



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Caption: Workflow for spectroscopic analysis of **2-bromo-1-tetralone**.

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